molecular formula C4H9ClMg B1273008 tert-Butylmagnesium chloride CAS No. 677-22-5

tert-Butylmagnesium chloride

Cat. No.: B1273008
CAS No.: 677-22-5
M. Wt: 116.87 g/mol
InChI Key: CQRPUKWAZPZXTO-UHFFFAOYSA-M
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Description

Tert-Butylmagnesium chloride (TBMgCl) is an organomagnesium compound that is used in organic synthesis as a reagent. It is a colorless, hygroscopic solid that is soluble in many organic solvents. Due to its high reactivity, it is used in a variety of chemical reactions, such as Wittig reactions, Grignard reactions, and Friedel-Crafts alkylations. It is also used in the synthesis of tert-butyl esters and tert-butyl alcohols.

Scientific Research Applications

Synthesis of Unsymmetrical 1,2-Diamines

Research by Roland and Mangeney (2000) explored the diastereoselective synthesis of tert-butyl-1,2-diamines, utilizing tert-butylmagnesium chloride in the process. The study emphasized the solvent, temperature, and chiral auxiliaries' influences on chemical reactivity and stereoselectivity. Notably, they demonstrated a dynamic kinetic resolution during the bis-addition process of the organometallic, leading to the production of 1,2-di-tert-butylethanediamine as a single diastereomer (Roland & Mangeney, 2000).

As a Carbon-Centred Base Reagent

Kerr, Watson, and Hayes (2008) identified di-tert-butylmagnesium as an effective, non-nucleophilic, carbon-centered base reagent for deprotonating various ketones. This reagent demonstrated high reactivity and improved atom-efficiency compared to traditional bases (Kerr, Watson, & Hayes, 2008).

Formation of Four-Center Intermediates

Baccolini, Boga, and Mazzacurati (2007) studied the interaction between this compound and a benzothiadiphospholic system, revealing the formation of intermediates with a four-center structure. This was a novel observation, showing the phosphorus atom's ability to form stable hypervalent coordinations during reaction processes (Baccolini, Boga, & Mazzacurati, 2007).

Nickel-Catalyzed Hydrodehalogenation

Weidauer et al. (2013) explored the nickel-catalyzed dehalogenation of aryl and alkyl halides using this compound. This study highlighted the utility of this compound in achieving good yields and chemoselectivities in such reactions (Weidauer et al., 2013).

Polymerization Studies

Guyot and Mordini (2007) discussed the role of this compound in the polymerization of vinyl chloride. They highlighted its involvement in both ionic and radical mechanisms, contributing significantly to the formation of high molecular weight polymers (Guyot & Mordini, 2007).

Safety and Hazards

Tert-Butylmagnesium chloride is considered hazardous. It is highly flammable and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer .

Future Directions

Due to its reactivity and potential hazards, it is recommended to handle tert-Butylmagnesium chloride under inert gas, protect it from moisture, and store it in a well-ventilated place . It should not be added to water, acids, or oxidizing materials .

Biochemical Analysis

Biochemical Properties

tert-Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Grignard metathesis reaction of 2,5-dibromo-3-hexylthiophene to form 2-bromo-5-magnesiobromo-3-hexylthiophene . This interaction is crucial for the synthesis of complex organic molecules. The nature of these interactions typically involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in organic substrates, leading to the formation of new carbon-carbon bonds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The binding interactions of this compound with biomolecules are typically mediated by the carbon-magnesium bond, which acts as a nucleophile in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. For instance, storage below 25°C may cause the formation of crystalline magnesium salts, which can be redissolved by moving the container to a warm location and occasional gentle swirling . Long-term studies have shown that this compound can have lasting effects on cellular metabolism and gene expression, depending on its stability and degradation over time.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the Grignard reaction, where it acts as a nucleophile, attacking electrophilic carbon atoms in organic substrates to form new carbon-carbon bonds . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The involvement of this compound in these pathways is crucial for the synthesis of complex organic molecules.

Properties

IUPAC Name

magnesium;2-methylpropane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPUKWAZPZXTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987044
Record name Magnesium chloride 2-methylpropan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-22-5
Record name tert-Butylmagnesium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium chloride 2-methylpropan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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